Org 30659

Description

Contextualization of Advanced Chemical Entity Investigations

The investigation of advanced chemical entities is a cornerstone of modern scientific endeavor, particularly within fields such as medicinal chemistry, materials science, and agrochemistry. This research aims to discover, synthesize, and characterize novel molecules with specific properties and potential applications. The process often involves sophisticated computational modeling, synthetic strategies, and rigorous analytical techniques to understand the relationship between chemical structure and function mdpi.com. The development of new chemical entities (NCEs) is a complex and often high-risk undertaking, requiring significant investment in research and development oup.comnih.gov. The focus extends beyond simple identification to detailed characterization of physical, chemical, and biological properties, laying the groundwork for potential future applications or a deeper understanding of chemical principles researchgate.netevitachem.comutoronto.ca.

Scholarly Rationale for Focused Compound Characterization

Focused characterization of individual chemical compounds is essential for several scholarly reasons. It allows for the precise determination of a compound's molecular structure, purity, and physical properties, which are fundamental to understanding its behavior and potential interactions evitachem.comutoronto.ca. Detailed characterization provides the data necessary to establish structure-activity relationships (SAR), crucial for rational design and optimization of compounds with desired biological or material properties researchgate.net. Furthermore, in-depth study of specific compounds contributes to the broader understanding of chemical classes and reaction mechanisms, advancing the general body of chemical knowledge mcgill.ca. For compounds with potential biological activity, thorough characterization is a prerequisite for preclinical and clinical studies researchgate.net.

Overview of Tosagestin as a Research Subject within Progestagen Chemistry

Tosagestin, also known by its developmental code name ORG-30659, is a synthetic progestagen belonging to the 19-nortestosterone group wikipedia.orgncats.ioncats.io. Progestagens are a class of natural and synthetic steroids that mimic the biological activity of progesterone (B1679170), the primary endogenous progestogen mdpi.commdpi.comresearchgate.net. Research into synthetic progestagens like Tosagestin is driven by the need for compounds with specific pharmacological profiles, improved bioavailability, or altered metabolic pathways compared to natural progesterone mdpi.com. Tosagestin's place within progestagen chemistry is defined by its specific structural modifications, which confer its particular properties and interactions with steroid receptors mdpi.commdpi.com.

Fundamental Research Objectives and Scope

The fundamental research objectives concerning a chemical entity like Tosagestin typically include the elucidation of its precise chemical structure, the characterization of its physical and chemical properties, and the investigation of its synthesis pathways. Within the context of progestagen chemistry, research on Tosagestin would also focus on its interaction with progesterone receptors and potentially other steroid hormone receptors, as minor structural changes in progestin molecules can significantly alter their receptor binding profiles mdpi.commdpi.com. The scope of such research is generally confined to the intrinsic chemical and biological properties of the compound itself, its synthesis, and its behavior in relevant chemical and biological systems, without extending into clinical outcomes, dosage, or detailed safety profiles. Research findings might include data on its metabolic fate, as observed in studies involving administration of the compound ncats.io.

Structure

3D Structure

Properties

CAS No. |

110072-15-6 |

|---|---|

Molecular Formula |

C21H24O2 |

Molecular Weight |

308.4 g/mol |

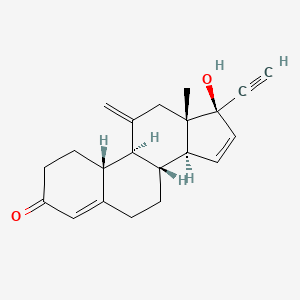

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-11-methylidene-2,6,7,8,9,10,12,14-octahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H24O2/c1-4-21(23)10-9-18-17-7-5-14-11-15(22)6-8-16(14)19(17)13(2)12-20(18,21)3/h1,9-11,16-19,23H,2,5-8,12H2,3H3/t16-,17-,18-,19+,20-,21-/m0/s1 |

InChI Key |

YJSTYQGZKJHXLN-OLGWUGKESA-N |

Isomeric SMILES |

C[C@]12CC(=C)[C@H]3[C@H]([C@@H]1C=C[C@]2(C#C)O)CCC4=CC(=O)CC[C@H]34 |

Canonical SMILES |

CC12CC(=C)C3C(C1C=CC2(C#C)O)CCC4=CC(=O)CCC34 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Tosagestin; Org-30659; Org 30659; Org30659. |

Origin of Product |

United States |

Detailed Research Findings on Tosagestin

Historical Evolution of Tosagestin Synthetic Routes

Retrosynthetic Analysis and Key Precursor Identification

Retrosynthetic analysis of Tosagestin involves dissecting its structure to identify simpler, readily available starting materials or intermediates from which it can be constructed. Based on the described semisynthetic route americanelements.com, a key intermediate prior to the introduction of the 17α-ethynyl group is likely an appropriately functionalized 19-nor-δ¹⁵-estratriene derivative. The patent describes the introduction of the 17α-ethynyl group via reaction with potassium acetylide americanelements.com, suggesting a 17-keto steroid precursor at this stage.

Working backward through the described synthesis americanelements.com:

The immediate precursor to Tosagestin is the 17α-ethynyl-17β-hydroxy derivative with a protected 3-ketone americanelements.com.

This intermediate is formed by the reaction of a 3-protected 11-methyleneestra-4,15-diene-3,17-dione with potassium acetylide americanelements.com.

The 4,15-diene system and the 11-methylene group are introduced earlier in the synthesis americanelements.com. The 15-ene is formed via elimination from a 15-hydroxy intermediate americanelements.com.

The 15-alpha-hydroxy group is introduced via enzymatic hydroxylation of 11-methyleneestr-4-ene-3,17-dione americanelements.com.

Thus, a key steroidal precursor identified in this route is 11-methyleneestr-4-ene-3,17-dione americanelements.com.

Contemporary Synthetic Approaches for Tosagestin Analogs

Contemporary synthetic approaches for generating Tosagestin and its potential analogs would likely build upon established methodologies for steroid modification, focusing on efficiency, selectivity, and the introduction of specific functional groups. While the patent describes a semisynthetic route to Tosagestin itself americanelements.com, detailed information on diverse contemporary strategies specifically for Tosagestin analogs is not extensively covered in the available literature.

Total Synthesis Strategies

Information regarding total synthesis strategies specifically applied to Tosagestin or its analogs is not available within the scope of the consulted search results. Total synthesis of complex steroids typically involves constructing the characteristic four-ring system from acyclic or simpler cyclic precursors, often employing multi-step sequences with careful control of stereochemistry at multiple chiral centers nih.govnih.govnih.gov.

Semisynthetic Pathways from Steroidal Precursors

The primary reported synthetic pathway for Tosagestin is a semisynthetic route originating from a steroidal precursor americanelements.com. This process, as described in the patent, involves several key steps:

Enzymatic Hydroxylation: The synthesis commences with 11-methyleneestr-4-ene-3,17-dione. This substrate undergoes enzymatic hydroxylation at the 15-alpha position using spores of Gomerella cingulata (ATCC 10534) to yield 15-alpha-hydroxy-11-methyleneestr-4-ene-3,17-dione americanelements.com.

3-Keto Protection: The 3-ketone is then protected as a dithioacetal by treatment with ethane-1,2-dithiol and boron trifluoride etherate in ethanol, resulting in the corresponding 3-dithioacetal derivative americanelements.com.

Activation and Elimination: The 15-alpha-hydroxyl group is activated by treatment with methanesulfonyl chloride, followed by elimination using sodium acetate. This step introduces the δ¹⁵ double bond, yielding 11-methyleneestra-4,15-diene-3,17-dione 3-(ethylenedithioacetal) americanelements.com.

Ethynylation: The crucial 17α-ethynyl group is introduced by reacting the 17-ketone with potassium acetylide in tetrahydrofuran (B95107) (THF). This nucleophilic addition affords the 17α-ethynyl-17β-hydroxy derivative (Tosagestin 3-(ethylenedithioacetal)) americanelements.com.

Deprotection: Finally, the 3-dithioacetal protecting group is removed by treatment with K₂CO₃ and methyl iodide in refluxing methanol/water, liberating the 3-ketone and yielding Tosagestin americanelements.com.

This sequence exemplifies a semisynthetic approach, leveraging a pre-existing steroid scaffold and introducing specific functionalities through a series of targeted chemical and enzymatic transformations americanelements.com.

Stereochemical Control and Regioselectivity in Tosagestin Synthesis

Control over stereochemistry and regioselectivity is paramount in the synthesis of steroids like Tosagestin due to the presence of multiple chiral centers and reactive functional groups nist.govnih.govnih.govuni.lu. In the described semisynthetic route americanelements.com:

Enzymatic Hydroxylation: The use of Gomerella cingulata for the hydroxylation of 11-methyleneestr-4-ene-3,17-dione demonstrates biological control over regioselectivity and stereochemistry, specifically introducing the hydroxyl group at the 15-alpha position americanelements.com. Enzymatic reactions are known for their high specificity nih.gov.

Ethynylation: The reaction of the 17-ketone with potassium acetylide is a Grignard-type addition (or related acetylide addition). In the case of 17-keto steroids, this reaction typically proceeds with high regioselectivity at the ketone carbonyl. The stereochemical outcome at the newly formed 17-hydroxyl group (α or β) can be influenced by various factors, but the patent specifies the formation of the 17-alpha-ethynyl-17-beta-hydroxy isomer americanelements.com. This suggests that under the reaction conditions, the attack of the acetylide reagent occurs preferentially from a specific face of the 17-ketone.

These steps highlight the deliberate strategies employed to control the position and spatial orientation of newly introduced functionalities during the synthesis americanelements.com.

Design Principles for Structural Derivatization

Information specifically detailing the design principles for structural derivatization of Tosagestin to create analogs is not available in the consulted literature. Generally, the design of steroid analogs involves modifying the core structure to alter pharmacological properties such as receptor binding affinity, metabolism, and pharmacokinetic profile. Common strategies for steroid derivatization include modifications to the A, B, C, or D rings, introduction of substituents at various positions (e.g., alkyl, halogen, hydroxyl groups), and alteration of the functional groups (e.g., ketones, hydroxyls, double bonds). The 11-methylene and 17α-ethynyl groups, as well as the δ¹⁵ double bond in Tosagestin, represent potential sites for further structural modification to explore the structure-activity relationships of this class of progestins.

Introduction of Chemical Probes

Chemical probes are valuable tools in chemical biology used to investigate biological processes, often by selectively interacting with target proteins or enzymes researchgate.netnih.gov. These probes typically consist of a reactive group for target engagement, a linker, and a reporter tag for detection or isolation researchgate.netvcu.eduunimi.it. The synthesis of chemical probes often involves modular approaches and coupling reactions to assemble the different components vcu.eduunimi.it. Affinity-based probes and activity-based probes are common types, designed based on ligand binding or enzyme mechanism, respectively researchgate.net. While the search results provide general information on the design and synthesis of chemical probes for various biological targets, there is no specific information indicating that Tosagestin has been synthesized or utilized as a chemical probe. The provided sources discuss chemical probes in a broader context or in relation to other compounds and targets researchgate.netnih.govvcu.eduunimi.itrsc.org.

Synthesis of Isotopic Analogs for Mechanistic Studies

The synthesis of isotopic analogs, incorporating stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), is a crucial technique for mechanistic studies in chemistry and biology ugent.besymeres.comnih.govnih.gov. These labeled compounds serve various purposes, including tracing metabolic pathways, elucidating reaction mechanisms and kinetics, and acting as internal standards for quantitative analysis via mass spectrometry ugent.besymeres.comnih.govnih.gov. Methods for synthesizing stable isotope-labeled compounds include the direct use of commercially available isotopically enriched precursors and hydrogen/deuterium exchange reactions symeres.com. While the importance and general methodologies for synthesizing isotopic analogs for mechanistic studies are described in the search results, there is no specific information detailing the synthesis of isotopic analogs of Tosagestin for mechanistic investigations or any other purpose ugent.besymeres.comnih.govnih.gov. The provided sources discuss isotopic labeling in the context of other compounds and research areas ugent.benih.govnih.gov.

Molecular Mechanism of Action of Tosagestin

Elucidation of Specific Molecular Targets

Tosagestin's primary molecular target is the progesterone (B1679170) receptor (PGR) idrblab.net. As a progestin, it functions as an agonist of this nuclear receptor iiab.meidrblab.net.

Identification of Receptor Interactions

Tosagestin interacts with the progesterone receptor, leading to the modulation of gene expression in target tissues idrblab.net. The interaction with nuclear receptors like PGR involves the compound crossing cellular membranes and binding with cytoplasmic receptors, which then translocate to the nucleus to affect transcription teknokrat.ac.id. This interaction is crucial for mediating the biological effects associated with progestins, such as the suppression of ovarian function to inhibit ovulation medchemexpress.comevitachem.com.

Enzyme Modulation and Inhibition Kinetics

Detailed Ligand-Protein Binding Dynamics

The binding dynamics of tosagestin with the progesterone receptor involve specific molecular interactions that determine the affinity and duration of the ligand-receptor complex. Understanding these dynamics is crucial for elucidating the compound's pharmacological profile.

Thermodynamics of Binding

Ligand-protein binding thermodynamics describe the energy changes associated with the binding process, including enthalpy and entropy contributions frontiersin.orgvu.ltnih.gov. These parameters provide insights into the driving forces of the interaction. While the search results emphasize the importance of studying binding thermodynamics for protein-ligand interactions in general frontiersin.orgvu.ltnih.gov, specific thermodynamic data for tosagestin binding to PGR were not found.

Intracellular Signaling Cascade Perturbations

Upon binding to the progesterone receptor, tosagestin initiates intracellular signaling cascades that ultimately lead to changes in gene expression and cellular function idrblab.net. Nuclear receptors like PGR, upon activation, can influence various downstream signaling pathways. While the general concept of intracellular signaling cascades mediated by receptor activation is well-established yale.educusabio.comresearchgate.netnih.govresearchgate.net, specific detailed information on the precise intracellular signaling pathways perturbed by tosagestin was not extensively detailed in the provided search results. The primary effect mentioned is the suppression of ovarian function, which is a result of the downstream effects of PGR activation in relevant tissues medchemexpress.comevitachem.com.

Receptor Translocation and Dimerization Events

Steroid receptors, such as the progesterone receptor (PR) which is the primary target of progestins like Tosagestin, are typically located in the cytoplasm in an inactive state, often bound to chaperone proteins. Upon ligand binding (e.g., Tosagestin), the receptor undergoes a conformational change that promotes its dissociation from chaperone proteins and facilitates its translocation into the nucleus. mims.comfishersci.pt

Downstream Gene Expression Modulation

The dimeric, ligand-bound progesterone receptor in the nucleus interacts with specific progesterone response elements (PREs) on the DNA. fishersci.pt This binding event can either activate or repress the transcription of target genes, thereby modulating the synthesis of specific proteins. mims.com The precise set of genes regulated by the activated progesterone receptor is cell-type specific and depends on the cellular context and the presence of other transcription factors and co-regulators. wikipedia.orgindiamart.com

The modulation of gene expression by steroid receptors is a complex process involving interactions with various coactivators and corepressors, as well as alterations in chromatin structure. wikipedia.orgindiamart.comnih.govguidetopharmacology.org While the specific transcriptional profile induced by Tosagestin has not been extensively documented in the provided search results, its action as a progesterone receptor agonist implies that it would influence the expression of genes known to be regulated by progesterone. This modulation of downstream gene expression is the basis for the physiological and cellular effects observed with progestins. nih.gov

Mechanistic Basis of Cellular Responses to Tosagestin

The cellular responses to Tosagestin, such as the inhibition of cell growth observed in T47D-S cells, are a direct consequence of the molecular mechanisms described above, particularly the modulation of gene expression. fishersci.ca

Mechanistic Basis of Cellular Responses to Tosagestin

Molecular Pathways of Cellular Proliferation Inhibition

Inhibition of cellular proliferation by progestins can occur through several molecular pathways, often involving the regulation of genes that control cell cycle progression. guidetopharmacology.orgcdutcm.edu.cn In hormone-sensitive cancer cells like T47D-S, activation of the progesterone receptor by agonists can counteract the proliferative signals driven by other factors, such as estrogens. fishersci.ca

While specific pathways targeted by Tosagestin are not detailed, progestins are known to influence pathways related to cell growth and survival. guidetopharmacology.org This can involve the modulation of signaling cascades that ultimately impact the balance between pro-growth and anti-growth signals within the cell. guidetopharmacology.org Research into the mechanisms of proliferation inhibition by various compounds often focuses on key signaling pathways and their downstream effectors. cdutcm.edu.cn

Investigations into Cell Cycle Arrest Mechanisms

Cell cycle arrest is a key mechanism by which cellular proliferation is inhibited. The cell cycle is tightly regulated by a series of checkpoints controlled by cyclins and cyclin-dependent kinases (CDKs). Steroid hormones, including progestins, can influence the expression or activity of these cell cycle regulators.

Structure Activity Relationship Sar Studies of Tosagestin Analogs

Theoretical Frameworks of Structure-Activity Correlation

The theoretical underpinnings of structure-activity correlation involve establishing relationships between the structural properties of molecules and their observed biological responses. These frameworks aim to rationalize and predict how changes in molecular architecture affect potency, efficacy, and selectivity. Classic approaches include the Hammett equation, which correlates electronic effects of substituents with reactivity, and the Taft equation, which considers steric effects. In the context of drug discovery, key theoretical frameworks include Hansch analysis and the Free-Wilson method, which relate biological activity to physicochemical descriptors or the presence/absence of specific substructures, respectively. wikipedia.orgvrachi.nameresearchgate.netauremn.org.br More modern approaches encompass a wide range of computational methods, including statistical and data mining techniques, as well as physical approaches such as pharmacophore modeling. tsbiochem.com These theoretical frameworks provide the basis for developing predictive models and guiding the design of new compounds with improved properties.

Identification of Core Pharmacophore and Essential Structural Features

Identifying the core pharmacophore involves defining the essential arrangement of functional groups and their spatial relationships required for a molecule to bind to its biological target and elicit a specific response. For Tosagestin, as a progestin acting on the progesterone (B1679170) receptor, the pharmacophore would be based on the structural features of the steroid skeleton and its substituents that are critical for recognition and binding to the PGR binding site. acs.org Studies on progesterone receptor ligands, including 19-nortestosterone derivatives, indicate that modifications to the steroid core, such as the absence of the C19 methyl group (the "19-nor" feature present in Tosagestin), can significantly impact binding affinity and transcriptional activity. researchgate.net While specific details on the precisely defined core pharmacophore of Tosagestin from the provided search results are limited, its classification as a 19-nortestosterone progestin highlights the importance of the modified steroid framework and the substituents at positions like C17 and C11 for its interaction with the progesterone receptor. wikipedia.orgacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling of Tosagestin Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling seeks to develop mathematical models that correlate variations in molecular structure with changes in biological activity in a quantitative manner. wikipedia.orgvrachi.nameresearchgate.netauremn.org.brscilit.comscribd.com For Tosagestin derivatives, QSAR modeling could be applied to predict the activity of new analogs and to gain deeper insights into the structural requirements for optimal activity at the progesterone receptor.

Molecular Descriptor Calculation and Selection

QSAR models rely on numerical descriptors that capture different aspects of molecular structure and properties. These descriptors can include physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters), structural keys, fragment counts, and topological indices. wikipedia.orgauremn.org.brscilit.com Quantum chemical descriptors, calculated using computational methods, can also be employed to represent electronic properties. researchgate.netresearchgate.net The selection of appropriate descriptors is a critical step in QSAR modeling, aiming to identify those that are most relevant to the biological activity under investigation and are not highly correlated with each other. auremn.org.br For Tosagestin derivatives targeting the progesterone receptor, descriptors related to the steroid scaffold's electronic distribution, hydrophobicity, and three-dimensional shape would likely be important.

Statistical Model Development and Validation

Once molecular descriptors are calculated, statistical methods are used to build a model that relates the descriptors to the biological activity data. Common techniques include multiple linear regression (MLR), partial least squares (PLS), principal components analysis (PCA), neural networks, and machine learning methods like random forests and support vector machines. wikipedia.orgtsbiochem.comscribd.comnih.govidrblab.netucalgary.ca The goal is to derive a statistically significant equation or model that can accurately predict the activity based on the structural descriptors. auremn.org.br Model validation is crucial to ensure the reliability and predictive power of the QSAR model. This typically involves splitting the dataset into training and validation sets. wikipedia.org Internal validation methods, such as leave-one-out cross-validation, and external validation using an independent test set are employed to assess the model's robustness and its ability to predict the activity of unseen compounds. wikipedia.orgresearchgate.netchemrxiv.org Statistical parameters like the correlation coefficient (r or R²), adjusted R², standard deviation, and predictive R² (Q²) are used to evaluate model performance. ucalgary.ca

Predictive Applications for Chemical Space Exploration

Validated QSAR models can be powerful tools for exploring chemical space and prioritizing the synthesis and testing of new Tosagestin analogs. By calculating the relevant molecular descriptors for virtual compounds, the QSAR model can predict their biological activity. tsbiochem.com This allows researchers to computationally screen large libraries of potential derivatives, identify compounds predicted to have high activity, and focus synthetic efforts on the most promising candidates. QSAR models can also help in the design of combinatorial libraries by suggesting structural modifications likely to enhance desired properties. tsbiochem.com

Conformational Analysis and Bioactive Conformation Determination

Conformational analysis is the study of the different spatial arrangements (conformers) that a molecule can adopt due to rotation around single bonds and the energy associated with these conformations. scribd.comucalgary.cadrugdesign.org Understanding the conformational preferences of Tosagestin and its analogs is essential because a molecule must adopt a specific three-dimensional shape, the bioactive conformation, to effectively bind to its target receptor. iiab.menih.gov

Determining the bioactive conformation often involves a combination of experimental and computational methods. Experimental techniques like X-ray crystallography can provide direct information about the conformation of a ligand when bound to its protein target. idrblab.netresearchgate.netiiab.menih.gov Computational methods, including molecular mechanics, molecular dynamics simulations, and Monte Carlo simulations, are used to explore the potential energy surface of a molecule and identify low-energy conformers. idrblab.netauremn.org.brdrugdesign.orgnih.gov Comparing computationally generated conformers with experimentally determined bound conformations helps in understanding the conformational changes that occur upon binding and identifying the bioactive pose. idrblab.netresearchgate.netnih.gov The concept of conformational energy penalties, the energy cost for a ligand to adopt its bioactive conformation compared to its lowest-energy free state, is also considered in understanding binding. researchgate.netnih.gov For Tosagestin, conformational analysis would aim to identify the low-energy conformers and, ideally, the specific conformation adopted when bound to the progesterone receptor, which is crucial for rationalizing SAR and guiding further structural modifications.

Rational Design Principles for Optimized Tosagestin Analogs

Rational design principles in the context of optimizing Tosagestin analogs are guided by the insights gained from SAR studies. The goal is to design new chemical entities with predictable improvements in desired pharmacological properties. This process typically involves several steps:

Understanding the Target Interaction: Detailed knowledge of how Tosagestin interacts with the progesterone receptor is crucial. This can involve techniques like X-ray crystallography or molecular docking to visualize the binding mode and identify key interactions such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking interactions between the ligand and the receptor binding site. While specific detailed interaction data for Tosagestin was not found in the available literature, such studies are standard practice in rational drug design for steroid receptors.

Identifying Key Structural Regions for Modification: Based on SAR data, specific regions or substituents on the Tosagestin structure that are critical for activity or that, when modified, lead to altered activity are identified. For steroid-based compounds like Tosagestin, modifications are often explored at various positions on the steroid ring system (A, B, C, and D rings) and at the C17 and C20 positions. The presence or absence of functional groups, their position, and their stereochemistry are known to significantly impact progestogenic activity. nucleos.comiiab.me

Applying Chemical Modification Strategies: Rational design employs various chemical strategies to modify the identified regions. These can include:

Substitution: Introducing different atoms or functional groups (e.g., halogens, alkyl groups, hydroxyl groups) at specific positions to probe steric, electronic, or lipophilic effects.

Isosteric Replacement: Substituting a functional group with another that has similar size, shape, and electronic properties but may offer improved metabolic stability or altered interactions.

Ring Modifications: Altering the size or saturation of the steroid rings, although the core steroid scaffold is generally conserved for receptor binding.

Introduction of Linkers or Side Chains: Attaching additional chemical moieties to improve solubility, modulate pharmacokinetics, or create prodrugs.

Predicting the Impact of Modifications: Based on the understanding of the target interaction and established SAR principles for similar compounds, medicinal chemists can make educated predictions about how a specific modification might affect the analog's binding affinity, efficacy, or other properties. Computational tools, such as quantitative structure-activity relationship (QSAR) modeling, can be used to build predictive models correlating structural descriptors with biological activity, further aiding rational design efforts. sysrevpharm.orgui.ac.id

Synthesis and Evaluation: Designed analogs are synthesized and then rigorously evaluated in biological assays to determine their activity and other relevant properties. The results of these evaluations feed back into the rational design cycle, refining the understanding of the SAR and guiding further modifications.

Metabolism and Biotransformation Pathways of Tosagestin

In Vitro Metabolic Stability and Metabolite Identification

In vitro models, such as liver microsomes and hepatocytes, are instrumental in predicting the in vivo metabolism of xenobiotics. For Tosagestin, these systems have revealed species-specific metabolic pathways and have been used to identify the key enzymes involved in its biotransformation.

Studies utilizing liver microsomes from humans, monkeys, rabbits, and rats have been conducted to explore the initial metabolic routes of Tosagestin. In human, monkey, and rabbit liver microsomes, the primary metabolic reaction was identified as 6β-hydroxylation. nih.govnih.gov This indicates a significant role for microsomal enzymes in the initial phase of Tosagestin's breakdown in these species.

In contrast, incubations with rat liver microsomes showed that the main metabolic pathway was the reduction of the 3-keto,Δ4 moiety. nih.gov Rat hepatocytes, which contain a broader range of metabolic enzymes including cytosolic ones, provided a metabolic profile more representative of the in vivo situation in rats. In these incubations, the majority of the metabolites were identified as 3α-OH,4,5α-dihydro derivatives, confirming the reductive pathway. nih.gov

To pinpoint the specific enzymes responsible for the observed metabolic reactions, studies with recombinant human cytochrome P450 (CYP) enzymes were performed. These investigations, which included experiments with supersomes and inhibition studies using ketoconazole (B1673606) (a selective CYP3A inhibitor), have conclusively demonstrated that the CYP3A family of enzymes plays a significant role in the 6β-hydroxylation of Tosagestin. nih.gov

Considering that CYP3A4 is the most abundant P450 enzyme in the human liver, it is considered to be of major importance for the in vivo metabolism of Tosagestin in humans. nih.gov Kinetic parameters of the P450 enzymes capable of metabolizing Tosagestin further support the primary role of CYP3A4. nih.gov

The primary Phase I biotransformations of Tosagestin involve oxidation and reduction reactions, with pathways differing significantly between species.

Oxidation: The principal oxidative pathway identified in vitro for humans, monkeys, and rabbits is 6β-hydroxylation, catalyzed predominantly by CYP3A4. nih.govnih.gov

Reduction: In rats, the major Phase I metabolic route is the reduction of the 3-keto,Δ4 moiety of the A-ring, leading to the formation of 3α-hydroxy, 5α(β)-dihydro and 3β-hydroxy, 5α-dihydro derivatives. nih.gov In monkeys, reduction of the 3-keto group also occurs, resulting in both 3β-OH and 3α-OH substituents. nih.gov

Other Transformations: In rats, other notable in vivo metabolic pathways include the opening of the A-ring, which results in a 2-OH,4-carboxylic acid, 5α-H metabolite. Another route involves the introduction of a hydroxyl group at the C15β position, followed by a shift of the Δ15-double bond to a 16/17-double bond and subsequent removal of the hydroxyl group at C17. nih.gov

Following Phase I reactions, Tosagestin and its metabolites can undergo Phase II conjugation reactions, which increase their water solubility and facilitate excretion.

Glucuronidation: In vivo studies in monkeys have shown the presence of glucuronic acid conjugates of Tosagestin metabolites. nih.gov Furthermore, in vivo investigations in postmenopausal women revealed that conjugation with glucuronic acid, particularly at the 17β-hydroxy group, is a major metabolic route for Tosagestin. nih.gov

Sulfation: In rats, sulfate (B86663) conjugation of the 3-OH substituent has been identified as one of the metabolic pathways following the reduction of the 3-keto,Δ4 moiety. nih.gov

The enzymatic reactions involved in the metabolism of Tosagestin are dependent on specific cofactors. The microsomal oxidation of Tosagestin, catalyzed by cytochrome P450 enzymes like CYP3A4, requires the presence of NADPH and molecular oxygen. The reduction reactions observed, particularly in rat liver preparations, are also dependent on NADPH. For the Phase II conjugation reactions, glucuronidation requires the cofactor uridine (B1682114) diphosphate-glucuronic acid (UDPGA), while sulfation necessitates the presence of 3'-phosphoadenosine-5'-phosphosulfate (PAPS).

Comparative In Vitro Metabolism Across Model Systems

The in vitro metabolism of Tosagestin exhibits significant species-dependent differences, which is crucial for the selection of appropriate animal models for preclinical studies.

| Model System | Primary Metabolic Pathway | Major Metabolite(s) |

| Human Liver Microsomes | 6β-hydroxylation | 6β-hydroxy-Tosagestin |

| Human Hepatocytes | 6β-hydroxylation | 6β-hydroxy-Tosagestin |

| Monkey Liver Microsomes | 6β-hydroxylation | 6β-hydroxy-Tosagestin |

| Rabbit Liver Microsomes | 6β-hydroxylation | 6β-hydroxy-Tosagestin |

| Rat Liver Microsomes | Reduction of 3-keto,Δ4 moiety | 3α-OH,4,5α-dihydro derivatives |

| Rat Hepatocytes | Reduction of 3-keto,Δ4 moiety | 3α-OH,4,5α-dihydro derivatives |

Interestingly, while 6β-hydroxylation is the main pathway in human liver preparations in vitro, it was not observed to a significant extent in vivo in humans. nih.gov Instead, reduction of the A-ring and extensive Phase II metabolism, particularly glucuronidation, were the predominant routes. nih.gov This highlights that in vitro-in vivo extrapolation must be approached with caution. Among the animal models studied, the metabolic profile of Tosagestin in monkeys appears to be more representative of its metabolism in humans compared to that in rats. nih.gov

Species-Specific Metabolic Differences

The metabolism of Tosagestin demonstrates notable qualitative and quantitative differences among various species, a critical consideration in preclinical drug development.

In Rats: Following oral administration, Tosagestin is extensively metabolized, with fecal excretion being the primary route of elimination. A major and unique metabolic pathway observed in rats is the opening of the A-ring of the steroid nucleus, resulting in a 2-hydroxy,4-carboxylic acid, 5α-H metabolite. Other significant metabolic routes in rats include the introduction of a hydroxyl group at the C15β position, followed by a shift of the Δ15 double bond to a 16/17 double bond, subsequent removal of the hydroxyl group at C17, and reduction of the 3-keto,Δ4 moiety. The majority of the metabolites identified in both in vivo and in vitro (rat hepatocytes) studies were 3α-hydroxy,4,5α-dihydro derivatives. In rat liver microsomes specifically, the primary metabolic activity was the reduction of the 3-keto,Δ4 moiety.

In Monkeys: In monkeys, Tosagestin is also extensively metabolized, with the main route of elimination being fecal excretion. The primary sites of metabolic transformation are the C3 and C17 positions. The 3-keto group undergoes reduction to form both 3β-hydroxy and 3α-hydroxy substituents. In vivo, in addition to Phase I metabolites, glucuronic acid conjugates have been observed. Interestingly, in vitro studies using monkey liver microsomes revealed that the 6β-hydroxy metabolite of Tosagestin was the major metabolite formed.

In Rabbits and Humans (in vitro): Similar to what was observed in monkey liver microsomes, in vitro studies using rabbit and human liver microsomes showed that the 6β-hydroxy metabolite was the major product of Tosagestin's metabolism. This suggests a common metabolic pathway in these species under in vitro conditions.

The following interactive table summarizes the key species-specific metabolic differences of Tosagestin.

| Species | In Vivo / In Vitro | Primary Metabolic Pathways and Major Metabolites |

|---|---|---|

| Rat | In Vivo & In Vitro (Hepatocytes) | A-ring opening (major in vivo pathway), 15β-hydroxylation, reduction of 3-keto,Δ4 moiety. Predominantly 3α-hydroxy,4,5α-dihydro derivatives. |

| Monkey | In Vivo & In Vitro (Microsomes) | Metabolism at C3 and C17 positions (reduction to 3α- and 3β-hydroxy). In vitro, 6β-hydroxylation is the major pathway. Glucuronide conjugates formed in vivo. |

| Rabbit | In Vitro (Microsomes) | 6β-hydroxylation is the major metabolic pathway. |

| Human | In Vitro (Microsomes) | 6β-hydroxylation is the major metabolic pathway. |

Enzyme Contribution Profiling

The biotransformation of Tosagestin is mediated by a variety of enzymes, primarily from the Cytochrome P450 (CYP) superfamily for Phase I oxidative reactions, and reductases for reductive metabolism. While specific isozymes involved in Tosagestin metabolism have not been fully detailed in publicly available literature, general knowledge of steroid metabolism allows for informed inferences.

Phase I Metabolism:

Oxidative Metabolism: The formation of hydroxylated metabolites, such as the 6β-hydroxy and 15β-hydroxy derivatives, is characteristic of CYP-mediated reactions. For many progestins, CYP3A4 is a key enzyme responsible for such hydroxylations. The 6β-hydroxylation observed in human, monkey, and rabbit liver microsomes is a common metabolic pathway for steroids and is often catalyzed by CYP3A4.

Reductive Metabolism: The reduction of the 3-keto,Δ4 moiety to form 3α-hydroxy,4,5α-dihydro and 3β-hydroxy derivatives is a significant pathway, particularly in rats and monkeys. This reaction is typically catalyzed by aldo-keto reductases (AKRs) and hydroxysteroid dehydrogenases (HSDs).

Phase II Metabolism:

Conjugation Reactions: The formation of glucuronic acid and sulfate conjugates indicates the involvement of UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. These enzymes facilitate the attachment of hydrophilic moieties to the parent drug or its Phase I metabolites, increasing their water solubility and aiding in their excretion. In monkeys, glucuronide conjugates of Tosagestin have been identified, and in rats, sulfate conjugation of the 3-hydroxy substituent has been observed.

Identification and Characterization of Primary and Secondary Metabolites

The metabolism of Tosagestin results in a variety of primary and secondary metabolites. Primary metabolites are formed through initial biotransformation reactions (Phase I), while secondary metabolites are typically the products of subsequent reactions, including conjugation (Phase II).

Primary Metabolites:

Hydroxylated Metabolites: These are formed by the addition of a hydroxyl group. Key hydroxylated metabolites include:

6β-hydroxy-Tosagestin

15β-hydroxy-Tosagestin

Reduced Metabolites: These are formed by the reduction of keto groups and double bonds. Notable reduced metabolites include:

3α-hydroxy,4,5α-dihydro-Tosagestin

3β-hydroxy,4,5α-dihydro-Tosagestin

A-ring Opened Metabolite: A unique metabolite identified in rats:

2-hydroxy,4-carboxylic acid, 5α-H-Tosagestin

Secondary Metabolites:

Glucuronide Conjugates: Formed by the attachment of glucuronic acid to hydroxyl groups of the parent compound or its metabolites.

Sulfate Conjugates: Formed by the attachment of a sulfate group to hydroxyl substituents.

The following interactive table provides a summary of the identified primary and secondary metabolites of Tosagestin.

| Metabolite Type | Metabolite Name/Description | Observed Species |

|---|---|---|

| Primary (Oxidative) | 6β-hydroxy-Tosagestin | Monkey, Rabbit, Human (in vitro) |

| Primary (Oxidative) | 15β-hydroxy-Tosagestin | Rat |

| Primary (Reductive) | 3α-hydroxy,4,5α-dihydro-Tosagestin | Rat, Monkey |

| Primary (Reductive) | 3β-hydroxy,4,5α-dihydro-Tosagestin | Monkey |

| Primary (Ring Opening) | 2-hydroxy,4-carboxylic acid, 5α-H-Tosagestin | Rat |

| Secondary (Conjugate) | Glucuronide Conjugates | Monkey |

| Secondary (Conjugate) | Sulfate Conjugates | Rat |

Novel Biotransformation Pathway Discovery

A significant and novel biotransformation pathway discovered for Tosagestin is the opening of the A-ring of the steroid structure. This pathway was identified as a major metabolic route in rats in vivo and leads to the formation of a 2-hydroxy,4-carboxylic acid, 5α-H metabolite. This type of metabolic transformation is not commonly reported for synthetic progestins and represents a unique aspect of Tosagestin's biotransformation profile in this species. The enzymatic mechanisms underlying this A-ring cleavage are likely complex and may involve several oxidative steps. The discovery of this pathway highlights the importance of comprehensive metabolic studies in multiple species to fully characterize the disposition of a new chemical entity.

Advanced Analytical Methodologies for Tosagestin Research

Chromatographic Separation Techniques for Compound Analysis

Chromatography plays a vital role in isolating Tosagestin from complex matrices, whether in research samples or during the study of its chemical properties. Various chromatographic methods can be employed depending on the specific analytical goal and the nature of the sample.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and analysis of non-volatile and semi-volatile compounds such as Tosagestin ijarsct.co.in. HPLC method development involves optimizing parameters to achieve adequate separation, sensitivity, and reproducibility for the analyte of interest chiralpedia.com. Key factors in HPLC method development include selecting the appropriate stationary phase (e.g., reversed-phase C18), mobile phase composition (e.g., mixtures of water or buffer with organic solvents like acetonitrile (B52724) or methanol), flow rate, column temperature, and detection wavelength ijarsct.co.injapsonline.comglobalresearchonline.net.

For a compound like Tosagestin, a reversed-phase HPLC method would likely be developed. This involves a non-polar stationary phase and a more polar mobile phase ijarsct.co.in. The separation is based on the differential partitioning of Tosagestin and other components between the stationary and mobile phases chiralpedia.com. Method validation, following guidelines such as those from the International Conference on Harmonisation (ICH), is essential to confirm the method's accuracy, precision, linearity, specificity, limit of detection (LOD), and limit of quantification (LOQ) ijarsct.co.injapsonline.comglobalresearchonline.net. While specific data for Tosagestin HPLC method development were not found in the search results, general principles of HPLC method development for similar pharmaceutical compounds would apply japsonline.comglobalresearchonline.netresearchgate.net.

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that utilizes smaller particle size stationary phases (typically less than 2 µm) and higher mobile phase pressures waters.comwaters.com. This results in improved separation resolution, increased sensitivity, and faster analysis times compared to conventional HPLC waters.comwaters.com. UPLC is particularly advantageous for complex samples and for applications requiring high throughput, such as impurity profiling and metabolite analysis waters.com.

For Tosagestin research, UPLC could be applied to achieve more efficient separations of Tosagestin from related impurities or degradation products. The enhanced resolution of UPLC allows for better separation of components with similar chemical structures waters.com. UPLC systems are often coupled with mass spectrometers (UPLC-MS) to provide both chromatographic separation and mass-based detection and identification nih.gov. While direct applications of UPLC specifically for Tosagestin were not detailed in the search results, UPLC is generally applied to various classes of small molecules and is a powerful tool for analytical separations waters.comgoogleapis.comgoogleapis.comgoogle.com.

Gas Chromatography (GC) for Volatile Metabolites

Gas Chromatography (GC) is a separation technique primarily used for volatile and semi-volatile compounds torvergata.itnih.gov. While Tosagestin itself is a relatively non-volatile steroid, GC can be crucial for the analysis of potential volatile metabolites that might be formed through metabolic processes. GC is often coupled with mass spectrometry (GC-MS) for the identification and quantification of volatile compounds torvergata.itmdpi.comnih.govfrontiersin.org.

The analysis of volatile metabolites using GC typically involves sample preparation techniques like Solid Phase MicroExtraction (SPME) to isolate the volatile compounds from the sample matrix torvergata.itmdpi.com. The separated volatile metabolites are then detected and identified by the mass spectrometer based on their mass spectra and retention times torvergata.itmdpi.com. Although specific volatile metabolites of Tosagestin were not identified in the search results, GC-MS is a standard technique for studying volatile organic compounds in various biological and environmental matrices torvergata.itnih.govmdpi.comnih.govfrontiersin.org.

Mass Spectrometry (MS)-Based Characterization

Mass Spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the identification and structural characterization of compounds synthinkchemicals.com. When coupled with chromatography (LC-MS or GC-MS), MS provides a highly sensitive and selective detection method.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a type of mass spectrometry that provides highly accurate mass measurements, typically with mass accuracy within a few parts per million (ppm) algimed.comfilab.frmeasurlabs.comresearchgate.net. This high accuracy allows for the determination of the elemental composition of an ion, which is crucial for identifying unknown compounds or confirming the identity of known substances like Tosagestin algimed.commeasurlabs.com. HRMS can differentiate between compounds with the same nominal mass but different elemental compositions algimed.comfrontagelab.com.

Instruments capable of HRMS include time-of-flight (TOF) mass spectrometers and Orbitrap analyzers, which offer high resolving power filab.frresearchgate.net. Accurate mass measurement in HRMS is essential for confirming the molecular formula of Tosagestin and its metabolites algimed.commeasurlabs.comfrontagelab.com. It helps in reducing the number of possible elemental compositions for a given mass, thus aiding in identification algimed.com. HRMS is particularly valuable in complex matrices where interfering ions might be present frontagelab.com.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis synthinkchemicals.com. In a typical MS/MS experiment, a precursor ion (the intact molecule or a fragment ion) is selected, fragmented, and the resulting fragment ions are then analyzed in a second stage of mass analysis synthinkchemicals.comresearchgate.net. The fragmentation pattern provides detailed structural information about the precursor ion synthinkchemicals.comresearchgate.net.

MS/MS is a critical technique for the structural elucidation of Tosagestin and its potential metabolites synthinkchemicals.comfrontiersin.org. By analyzing the fragmentation pathways and the masses of the fragment ions, scientists can deduce the arrangement of atoms within the molecule synthinkchemicals.com. This is particularly useful for confirming the structure of synthesized Tosagestin, identifying impurities, and characterizing metabolites by comparing their fragmentation patterns to that of the parent compound synthinkchemicals.comnih.gov. LC-MS/MS is a widely used platform for structural elucidation in pharmaceutical analysis synthinkchemicals.comfrontiersin.org.

Hyphenated Techniques (e.g., LC-MS/MS) for Complex Mixtures

Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variant (LC-MS/MS), are indispensable for the analysis of complex mixtures containing Tosagestin or its potential metabolites. LC-MS combines the separation power of liquid chromatography with the detection and identification capabilities of mass spectrometry. lcms.czmeasurlabs.com This allows for the resolution of Tosagestin from other components in a sample matrix, followed by its detection and characterization based on mass-to-charge ratio. measurlabs.comeag.com

LC-MS/MS, or tandem mass spectrometry, enhances specificity and sensitivity by performing multiple stages of mass analysis. eag.comalwsci.com After the initial separation by LC, the target ion (precursor ion) is selected in the first mass analyzer, fragmented, and the resulting fragment ions (product ions) are analyzed in the second mass analyzer. eag.com This fragmentation pattern is unique to the compound's structure, providing a high degree of confidence in identification and enabling the detection of analytes at very low concentrations in complex biological matrices such as plasma, urine, or tissue extracts. eag.comalwsci.comthermofisher.com LC-MS/MS is considered a gold standard for drug metabolite analysis due to its ability to identify compounds based on their unique fragmentation patterns. alwsci.com While specific detailed research findings on Tosagestin analysis by LC-MS/MS were not extensively available in the provided search results, the technique's general application to steroids and drug metabolites is well-established alwsci.comthermofisher.comnih.gov, indicating its relevance for Tosagestin research, particularly in identifying and quantifying metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of organic molecules, including steroids like Tosagestin. evitachem.comgoogleapis.comsysrevpharm.orgfuturelearn.comiiab.me It provides information about the connectivity of atoms and the spatial arrangement of functional groups within the molecule. evitachem.com

Proton and Carbon NMR for Core Structure Assignment

Proton NMR (¹H NMR) and Carbon NMR (¹³C NMR) are fundamental NMR techniques used for assigning the core structure of Tosagestin. google.comgoogle.com ¹H NMR provides information about the different types of hydrogen atoms in the molecule, their chemical environment, and their connectivity to neighboring hydrogen atoms. The chemical shifts, splitting patterns, and integration of signals in a ¹H NMR spectrum are characteristic of specific structural features. google.comgoogle.com

¹³C NMR provides information about the carbon skeleton of the molecule. The chemical shifts of the signals in a ¹³C NMR spectrum are indicative of the hybridization state and electronic environment of each carbon atom. futurelearn.com By analyzing the combination of ¹H and ¹³C NMR data, researchers can assign the positions of hydrogen and carbon atoms within the Tosagestin molecule and confirm its basic steroid structure with the characteristic four fused rings and attached functional groups. iiab.me

Two-Dimensional NMR for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques provide more advanced structural information, particularly regarding the connectivity between atoms and the stereochemistry of the molecule. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) reveal correlations between nuclei that are coupled to each other either directly or through multiple bonds. googleapis.comsysrevpharm.org

Spectrophotometric and Spectrofluorometric Assays for Quantification

Spectrophotometric and spectrofluorometric assays are analytical methods that can be used for the quantification of compounds that absorb or emit light at specific wavelengths. Spectrophotometry measures the absorbance of light by a substance in solution, typically in the ultraviolet (UV) or visible (Vis) range. scribd.comuspnf.comnih.gov If Tosagestin has a chromophore (a part of the molecule that absorbs UV-Vis light), its concentration in a sample can be determined by measuring the absorbance at its maximum wavelength (λmax) and applying the Beer-Lambert Law. scribd.comuspnf.com

Spectrofluorometry measures the fluorescence emitted by a substance after it absorbs light at a specific excitation wavelength. This technique is generally more sensitive than spectrophotometry and is applicable to compounds that are naturally fluorescent or can be derivatized to become fluorescent. scribd.comuspnf.com While the provided search results mention spectrophotometric and spectrofluorometric detectors in the context of chromatographic methods for other compounds like ethinyl estradiol (B170435) and bismuth subsalicylate scribd.comuspnf.com, their direct application specifically for the quantification of Tosagestin would depend on Tosagestin's inherent spectroscopic properties or the feasibility of creating a suitable fluorescent derivative. These methods are often used for routine quantitative analysis when applicable due to their simplicity and cost-effectiveness compared to mass spectrometry.

Development and Validation of Analytical Methods for Tosagestin and its Metabolites

The development and validation of analytical methods for Tosagestin and its metabolites are crucial steps to ensure the reliability, accuracy, and reproducibility of the analytical data. nih.govnih.gov Method development involves selecting the appropriate analytical technique (e.g., LC-MS/MS, NMR, spectrophotometry), optimizing parameters such as sample preparation, chromatographic conditions (mobile phase, stationary phase, flow rate), and detection settings to achieve adequate sensitivity, selectivity, and resolution for Tosagestin and its relevant metabolites in the matrix of interest (e.g., biological fluids, formulation). alwsci.comthermofisher.comnih.gov

Method validation is a documented process that demonstrates that an analytical method is suitable for its intended purpose. nih.govnih.gov Key validation parameters typically include:

Accuracy: The closeness of the measured value to the true value. nih.gov

Precision: The agreement among individual measurements of the same homogeneous sample (typically assessed as repeatability and intermediate precision). nih.gov

Specificity/Selectivity: The ability of the method to measure the analyte unequivocally in the presence of other components in the sample matrix, such as impurities, degradation products, or endogenous substances. scribd.comnih.gov

Sensitivity: The capability of the method to detect and/or quantify the analyte at low concentrations, often expressed as the Limit of Detection (LOD) and Limit of Quantification (LOQ). nih.gov

Linearity and Range: The ability of the method to yield results that are directly proportional to the concentration of the analyte within a defined range.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Matrix Effects: The influence of the sample matrix on the ionization and detection of the analyte in mass spectrometry-based methods.

Validation ensures that the method consistently produces reliable data for quantitative determination and qualitative identification of Tosagestin and its metabolites in research studies. nih.govnih.gov While specific validation data for Tosagestin was not found, the general principles of method validation are standard practice in pharmaceutical analysis. nih.govnih.gov

Table: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Tosagestin | 159355 |

The investigation of pharmaceutical compounds like Tosagestin requires sophisticated analytical techniques to confirm their structure, assess purity, and study their metabolic fate. These methods are essential for gaining a comprehensive understanding of the compound's characteristics and behavior in various research contexts.

The characterization and analysis of Tosagestin, consistent with the study of other pharmaceutical compounds, rely on a suite of advanced analytical methodologies. These techniques provide detailed insights into the compound's structure, composition, and presence within different sample matrices.

Hyphenated Techniques (e.g., LC-MS/MS) for Complex Mixtures

Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variant (LC-MS/MS), are critical for analyzing complex mixtures that may contain Tosagestin or its metabolites. LC-MS integrates the separation capabilities of liquid chromatography with the detection and identification power of mass spectrometry. lcms.czmeasurlabs.com This combination enables the separation of Tosagestin from co-existing substances in a sample matrix, followed by its detection and characterization based on its mass-to-charge ratio. measurlabs.comeag.com

LC-MS/MS, or tandem mass spectrometry, offers enhanced specificity and sensitivity through multiple stages of mass analysis. eag.comalwsci.com Following chromatographic separation, the target ion (precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. eag.com This fragmentation pattern is unique to the compound's structure, facilitating highly confident identification and allowing for the detection of analytes at very low concentrations in complex biological samples like blood, urine, or tissue extracts. eag.comalwsci.comthermofisher.com LC-MS/MS is recognized as a premier technique for analyzing drug metabolites due to its capacity to identify compounds based on their distinct fragmentation profiles. alwsci.com While specific detailed studies on Tosagestin analysis using LC-MS/MS were not prominently featured in the provided search results, the broad applicability of this technique to steroids and drug metabolites is well-documented alwsci.comthermofisher.comnih.gov, underscoring its potential relevance for the analysis of Tosagestin and its metabolic products.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds, including steroids such as Tosagestin. evitachem.comgoogleapis.comsysrevpharm.orgfuturelearn.comiiab.me This technique provides information about the connectivity of atoms and their spatial arrangement within the molecule. evitachem.com

Proton and Carbon NMR for Core Structure Assignment

Proton NMR (¹H NMR) and Carbon NMR (¹³C NMR) are foundational NMR methods used to assign the core structural elements of Tosagestin. google.comgoogle.com ¹H NMR provides data on the different types of hydrogen atoms present, their chemical environments, and their coupling interactions with neighboring hydrogen atoms. The chemical shifts, splitting patterns, and signal integrals in a ¹H NMR spectrum are characteristic indicators of specific structural features. google.comgoogle.com

¹³C NMR provides insights into the carbon framework of the molecule. The chemical shifts observed in a ¹³C NMR spectrum are indicative of the hybridization state and electronic environment of each carbon atom. futurelearn.com By analyzing the combined data from both ¹H and ¹³C NMR, researchers can assign the positions of hydrogen and carbon atoms within the Tosagestin molecule and confirm its fundamental steroid structure, including the characteristic four fused rings and attached functional groups. iiab.me

Two-Dimensional NMR for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques offer more advanced structural information, particularly concerning atomic connectivity and molecular stereochemistry. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) reveal correlations between nuclei that are coupled through direct bonds or multiple bonds. googleapis.comsysrevpharm.org

Spectrophotometric and Spectrofluorometric Assays for Quantification

Spectrophotometric and spectrofluorometric assays are analytical techniques that can be employed for quantifying compounds based on their light absorption or emission properties at specific wavelengths. Spectrophotometry measures the amount of light absorbed by a substance in solution, typically in the ultraviolet (UV) or visible (Vis) regions of the spectrum. scribd.comuspnf.comnih.gov If Tosagestin contains a chromophore, its concentration can be determined by measuring the absorbance at its maximum wavelength (λmax) and applying the Beer-Lambert Law. scribd.comuspnf.com

Spectrofluorometry measures the fluorescence emitted by a substance after it is excited by light at a specific wavelength. This technique is generally more sensitive than spectrophotometry and is applicable to compounds that are naturally fluorescent or can be chemically modified to become fluorescent. scribd.comuspnf.com Although the provided search results mention the use of spectrophotometric and spectrofluorometric detectors in the context of chromatographic analysis for other compounds scribd.comuspnf.com, their direct application for quantifying Tosagestin would depend on Tosagestin's intrinsic spectroscopic characteristics or the feasibility of preparing a suitable fluorescent derivative. These assays are often utilized for routine quantitative analysis when appropriate due to their relative simplicity and cost-effectiveness compared to mass spectrometry.

Development and Validation of Analytical Methods for Tosagestin and its Metabolites

The development and validation of analytical methods for Tosagestin and its metabolites are critical steps to ensure the reliability, accuracy, and reproducibility of the data obtained. nih.govnih.gov Method development involves selecting the most suitable analytical technique (e.g., LC-MS/MS, NMR, spectrophotometry) and optimizing various parameters, including sample preparation procedures, chromatographic conditions (such as mobile phase composition, stationary phase type, and flow rate), and detection parameters to achieve adequate sensitivity, selectivity, and resolution for Tosagestin and its relevant metabolites within the matrix of interest (e.g., biological fluids, pharmaceutical formulations). alwsci.comthermofisher.comnih.gov

Method validation is a formalized process that provides documented evidence that an analytical method is suitable for its intended application. nih.govnih.gov Key parameters typically evaluated during method validation include:

Accuracy: The degree of closeness between the measured value and the true value. nih.gov

Precision: The level of agreement among individual test results when the method is applied repeatedly to a homogeneous sample (usually assessed as repeatability and intermediate precision). nih.gov

Specificity/Selectivity: The method's ability to uniquely measure the analyte in the presence of other components in the sample matrix, such as impurities, degradation products, or endogenous substances. scribd.comnih.gov

Sensitivity: The method's capability to detect and/or quantify the analyte at low concentrations, commonly expressed as the Limit of Detection (LOD) and Limit of Quantification (LOQ). nih.gov

Linearity and Range: The demonstration that the method yields results directly proportional to the analyte concentration within a defined working range.

Robustness: The method's ability to remain unaffected by small, intentional variations in method parameters.

Matrix Effects: The influence of the sample matrix on the ionization and detection of the analyte, particularly relevant in mass spectrometry-based methods.

Validation ensures that the analytical method consistently generates reliable data for both the quantitative determination and qualitative identification of Tosagestin and its metabolites in research studies. nih.govnih.gov While specific validation data for Tosagestin were not found in the provided search results, the general principles of analytical method validation are standard requirements in pharmaceutical research and development. nih.govnih.gov

Computational and Theoretical Chemistry Approaches in Tosagestin Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to study the electronic structure, properties, and reactivity of molecules. These methods can provide detailed information about molecular geometries, energy levels, charge distributions, and spectroscopic properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum chemical method due to its balance of accuracy and computational efficiency, particularly for larger molecules. DFT can be applied to Tosagestin to optimize its molecular geometry, calculate its electronic structure (e.g., HOMO and LUMO energy levels), and determine atomic charge distributions. These properties are fundamental to understanding a molecule's stability, reactivity, and potential interaction sites. Conceptual DFT indices, such as the Fukui function, can also be calculated to predict the most reactive sites within the Tosagestin molecule, indicating where it is most likely to undergo chemical reactions or form interactions.

Illustrative DFT Calculation Results (Hypothetical Data)

| Property | Calculated Value (Gas Phase) | Method/Basis Set (Illustrative) |

| Optimized Energy (a.u.) | -1150.XXX | B3LYP/6-31G(d) |

| HOMO Energy (eV) | -5.YYY | B3LYP/6-31G(d) |

| LUMO Energy (eV) | -1.ZZZ | B3LYP/6-31G(d) |

| Dipole Moment (Debye) | X.XX | B3LYP/6-31G(d) |

Ab Initio Methods for Molecular Properties

Ab initio methods, derived directly from quantum mechanical principles without empirical parameters, can provide highly accurate descriptions of molecular properties. While generally more computationally expensive than DFT, they can be used for smaller systems or to benchmark DFT results. Methods like Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2) could be applied to Tosagestin to calculate properties such as vibrational frequencies, which can be compared with experimental spectroscopic data (e.g., IR or Raman), or to obtain more accurate relative energies of different conformers.

Transition State Analysis for Reaction Pathways

Transition state analysis using quantum chemical methods allows for the investigation of reaction mechanisms and the calculation of activation energies. If Tosagestin undergoes metabolic transformations or participates in specific chemical reactions relevant to its biological activity, computational methods can be used to locate transition states on the potential energy surface. This analysis provides insights into the feasibility and kinetics of these reactions. While specific reaction pathways for Tosagestin were not detailed in the search results, this approach is broadly applicable to understanding the chemical fate of a compound.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the motion of atoms over time based on classical mechanics and a defined force field. MD simulations are essential for exploring the conformational flexibility of molecules and their interactions in various environments.

Protein-Ligand Interaction Dynamics

As a progestin, Tosagestin is expected to interact with the progesterone (B1679170) receptor. MD simulations can be used to study the dynamic behavior of Tosagestin when bound to the progesterone receptor. These simulations can reveal details about the binding pose stability, the nature and strength of interactions (e.g., hydrogen bonds, hydrophobic contacts) over time, and the conformational changes induced in both the ligand and the protein upon binding. This dynamic perspective complements static docking studies and provides a more realistic representation of the binding event.

Illustrative Protein-Ligand Interaction Data from MD Simulations (Hypothetical Data)

| Interaction Type | Residues Involved (Illustrative) | Average Distance (Å) | Occupancy (%) |

| Hydrogen Bond | Tosagestin-O...Protein-NH | 1.8 | 75 |

| Hydrophobic Interaction | Tosagestin-Ring...Protein-Hydrophobic Patch | Variable | High |

| π-π Stacking | Tosagestin-Ring...Protein-Aromatic Ring | Variable | Moderate |

Solvent Effects on Molecular Behavior

The behavior and properties of a molecule are significantly influenced by its surrounding environment, particularly in biological systems where water is the prevalent solvent. MD simulations can incorporate explicit solvent molecules or use implicit solvent models to study how the solvent affects Tosagestin's conformation, dynamics, and interactions. Simulating Tosagestin in an aqueous environment can provide insights into its solvation properties, its conformational preferences in solution compared to vacuum or a protein binding site, and how solvent molecules mediate interactions with a protein.

Illustrative Solvent Effects Data from MD Simulations (Hypothetical Data)

| Property | Value (Vacuum) | Value (Explicit Water) | Value (Implicit Water) |

| Radius of Gyration (Å) | X.X | Y.Y | Z.Z |

| Solvent Accessible Surface Area (Ų) | A.A | B.B | C.C |

| Conformer Population 1 (%) | P1 | Q1 | R1 |

| Conformer Population 2 (%) | P2 | Q2 | R2 |

These computational approaches, while not specifically detailed for Tosagestin in the available search results, represent powerful tools in chemical and biological research that could be applied to gain a deeper understanding of this compound's fundamental properties and its interactions with biological systems.

Molecular Docking and Virtual Screening for Target Prediction

Molecular docking and virtual screening are computational techniques used to predict the binding affinity and orientation of small molecules (ligands) to a target protein or enzyme medsci.orgresearchgate.net. This can help in identifying potential biological targets for a compound or in screening large libraries of compounds to find potential binders for a known target researchgate.netnih.gov. The specific screening process can include molecular docking medchemexpress.com.

Binding Site Analysis and Ligand Poses

Binding site analysis involves identifying and characterizing the regions on a target protein where a ligand is likely to bind drughunter.comresearchgate.net. Computational tools can analyze the shape, size, and chemical properties of these sites, such as hydrophobicity and the presence of hydrogen bond donors and acceptors researchgate.net. Molecular docking predicts the possible orientations and conformations (poses) of a ligand within a binding site and estimates the binding energy mdpi.comnih.gov. This provides insights into the key interactions driving the binding process, such as hydrogen bonds, π-π stacking, and π-alkyl interactions mdpi.com.

De Novo Ligand Design

De novo ligand design is a computational approach that aims to design novel molecules with desired binding properties for a specific target site, rather than screening existing compounds mlr.press. These methods can build ligands atom by atom or fragment by fragment within the binding site, optimizing for interactions and predicted binding affinity. While the search results mention de novo drug design in the context of exploring chemical space mlr.press, specific applications related to Tosagestin were not found.

Chemoinformatics and Machine Learning for Predictive Modeling

Chemoinformatics involves the use of computational and informational techniques to solve problems in chemistry nih.gov. Machine learning, a subset of artificial intelligence, can be applied to chemical data to build predictive models for various molecular properties and biological activities arxiv.orgmdpi.com.

Pharmacokinetic Prediction Models

Pharmacokinetic (PK) properties describe how a drug is absorbed, distributed, metabolized, and excreted by the body nih.gov. Predicting PK properties early in the drug discovery process is crucial as poor PK is a major reason for drug development failure nih.gov. Chemoinformatics and machine learning methods can be used to build predictive models for PK parameters based on the chemical structure of compounds biorxiv.orguq.edu.aunibiohn.go.jp. These models can utilize various algorithms and molecular descriptors to estimate properties like clearance, volume of distribution, and half-life biorxiv.orguq.edu.au. Physiologically based pharmacokinetic (PBPK) models integrate drug-specific data with physiological parameters to simulate drug disposition in the body nih.govoatext.com.

Chemical Space Exploration and Diversity Analysis

Chemical space refers to the vast theoretical collection of all possible molecules nih.govbiosolveit.de. Exploring and analyzing chemical space is essential for identifying novel molecular structures with desired properties nih.govrsc.org. Chemoinformatics techniques, including diversity analysis, help in understanding the structural variety within a set of compounds and in navigating this immense space efficiently nih.govbiosolveit.de. Machine learning can aid in exploring synthetically accessible regions of chemical space and generating diverse compound libraries mlr.pressbiosolveit.de.

Future Directions in Tosagestin Chemical Research

Exploration of Novel Synthetic Catalysis for Sustainable Production

The synthesis of complex organic molecules, such as steroids like Tosagestin, often involves multiple steps and can utilize various reagents and conditions. Future chemical research could explore novel synthetic catalytic routes aimed at achieving more sustainable and efficient production. This aligns with the broader trend in chemistry towards developing greener processes that reduce waste, minimize energy consumption, and utilize more environmentally friendly catalysts researchgate.netkuleuven.bewisc.edu.

Research in this area could investigate the application of homogeneous or heterogeneous catalysis, biocatalysis, or photocatalysis to key steps in the Tosagestin synthesis pathway. The goal would be to identify catalytic systems that offer improved selectivity, higher yields, and milder reaction conditions compared to traditional synthetic methods. Exploring the use of renewable feedstocks or alternative reaction media, such as supercritical fluids or ionic liquids, could also contribute to a more sustainable synthesis researchgate.net.

Based on the conducted searches, specific published research detailing future plans for novel synthetic catalysis applied to Tosagestin was not identified. However, the general principles of sustainable catalysis research are actively being explored in organic synthesis and could potentially be applied to the synthesis of steroid compounds like Tosagestin in future studies researchgate.netkuleuven.bewisc.eduupv.esutoronto.ca.

Advanced In Silico Methodologies for Drug Design and Discovery